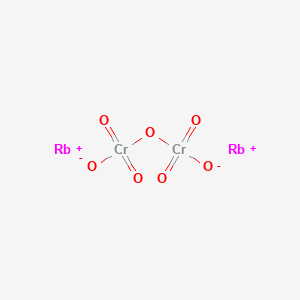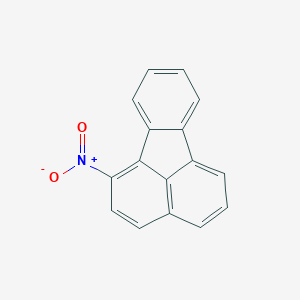
methyl N-(2-chloroethyl)-N-nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of carbamic acid, (2-chloroethyl)nitroso-, methyl ester typically involves the reaction of 2-chloroethylamine with nitrosating agents in the presence of methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
methyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
methyl N-(2-chloroethyl)-N-nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, methyl ester involves its interaction with cellular components. The nitroso group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
methyl N-(2-chloroethyl)-N-nitrosocarbamate can be compared with other similar compounds such as:
Methyl carbamate: This compound has a similar structure but lacks the nitroso and chloroethyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-chloroethyl carbamate: This compound has the chloroethyl group but lacks the nitroso group.
The uniqueness of carbamic acid, (2-chloroethyl)nitroso-, methyl ester lies in its combination of the nitroso and chloroethyl groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13589-15-6 |
|---|---|
Molekularformel |
C4H7ClN2O3 |
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChI-Schlüssel |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
Kanonische SMILES |
COC(=O)N(CCCl)N=O |
Key on ui other cas no. |
13589-15-6 |
Synonyme |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)

